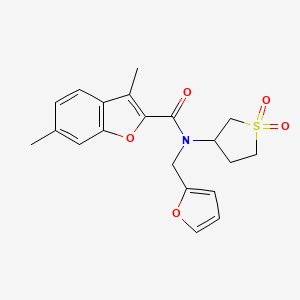

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15313477

Molecular Formula: C20H21NO5S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO5S |

|---|---|

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C20H21NO5S/c1-13-5-6-17-14(2)19(26-18(17)10-13)20(22)21(11-16-4-3-8-25-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3 |

| Standard InChI Key | RSWFXGGFQZSXPW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide are not specified, related compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide have a molecular formula of C19H19NO5S and a molecular weight of approximately 373.4 g/mol .

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.

Chemical Reactivity

Compounds with tetrahydrothiophene and furan rings can undergo various chemical reactions typical for amides and heterocycles, such as nucleophilic substitution and electrophilic addition. These reactions are critical for modifying the compound to enhance biological activity or alter pharmacological properties.

Related Compounds

Compounds with similar structures, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide, have shown potential in medicinal chemistry, particularly as bromodomain inhibitors. These inhibitors can modulate gene expression by disrupting the interaction between bromodomains and acetylated lysines on histones, which is relevant in diseases like cancer and inflammatory disorders.

Comparison with Other Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume